Etibendazole
Overview
Description
Etibendazole is a synthetic compound belonging to the benzimidazole class of chemicals. It is primarily known for its role as a microtubule inhibitor, which makes it effective in treating parasitic infections, particularly helminthiasis . The compound has a molecular formula of C18H16FN3O4 and a molecular weight of 357.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etibendazole can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzimidazole derivative with a thiazole compound in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Etibendazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Scientific Research Applications
Etibendazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of microtubule inhibition and chemical synthesis.
Biology: Investigated for its effects on cellular processes and its potential as an antiparasitic agent.
Medicine: Explored for its therapeutic potential in treating parasitic infections and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Etibendazole exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding inhibits the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis and intracellular transport. The inhibition of microtubule formation ultimately leads to the death of parasitic organisms .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: Another benzimidazole compound with similar antiparasitic properties.
Albendazole: A benzimidazole derivative used to treat a variety of parasitic infections.
Uniqueness of Etibendazole
This compound is unique in its specific binding affinity for tubulin and its effectiveness in treating certain parasitic infections. Compared to similar compounds, it may offer advantages in terms of potency and spectrum of activity .
Properties
CAS No. |
64420-40-2 |
---|---|
Molecular Formula |
C18H16FN3O4 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
methyl N-[6-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C18H16FN3O4/c1-24-17(23)22-16-20-14-7-4-12(10-15(14)21-16)18(25-8-9-26-18)11-2-5-13(19)6-3-11/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23) |
InChI Key |
PEVOWKBJMJVUSV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(OCCO3)C4=CC=C(C=C4)F |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(OCCO3)C4=CC=C(C=C4)F |
Appearance |
Solid powder |
64420-40-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methyl(5-(2-(4-fluorophenyl)-1,3-dioxolan-2-yl)-1H-benzimidazole-2-yl)carbamate R 34803 R34803 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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